BenchChemオンラインストアへようこそ!

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

Bioanalytical method validation Internal standard selection Reverse-phase HPLC

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one (CAS 78876-16-1, also designated OPC-3930) is a synthetic quinolinone derivative that differs from the antiplatelet drug cilostazol (CAS 73963-72-1) by a single methylene unit in its alkoxy linker—a propoxy (C3) bridge versus cilostazol's butoxy (C4) bridge. This compound is a known metabolite of cilostazol and is formally classified as Cilostazol Impurity V under pharmacopoeial impurity nomenclature.

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
CAS No. 78876-16-1
Cat. No. B029494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
CAS78876-16-1
Synonyms6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydro-2(1H)-quinolinone; 
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
InChIInChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
InChIKeyDYTAJMIPFFMXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one (CAS 78876-16-1): A Cilostazol Structural Analogue for Analytical Reference, Metabolite Tracing, and Impurity Profiling


6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one (CAS 78876-16-1, also designated OPC-3930) is a synthetic quinolinone derivative that differs from the antiplatelet drug cilostazol (CAS 73963-72-1) by a single methylene unit in its alkoxy linker—a propoxy (C3) bridge versus cilostazol's butoxy (C4) bridge [1]. This compound is a known metabolite of cilostazol and is formally classified as Cilostazol Impurity V under pharmacopoeial impurity nomenclature . With molecular formula C19H25N5O2 and molecular weight 355.43 g/mol, it is commercially supplied as a certified reference standard (typical purity ≥98%) by multiple accredited vendors for use in analytical method development, method validation, and quality control applications .

Why Cilostazol, OPC-13015, or Other Quinolinone Analogues Cannot Replace CAS 78876-16-1 in Analytical and Pharmacokinetic Workflows


The propoxy linker of CAS 78876-16-1 confers a chromatographically resolvable retention time shift relative to cilostazol and all major circulating metabolites—a property that generic substitution with cilostazol itself, OPC-13015 (3,4-dehydro cilostazol), or OPC-13213 cannot replicate [1]. Unlike pharmacologically active metabolites that co-elute with or overlap endogenous plasma constituents, OPC-3930 was explicitly selected as the internal standard across four independently validated HPLC and LC/MS/MS methods precisely because its shorter retention time and baseline resolution from seven analytes eliminate cross-interference in quantitative bioanalysis [2]. Substituting a structurally non-analogous internal standard or a deuterated cilostazol isotopologue (which shares identical retention behavior) introduces systematic quantification error that invalidates regulatory bioequivalence and pharmacokinetic bridging studies [3].

Quantitative Differentiation Evidence for CAS 78876-16-1 (OPC-3930) Versus Cilostazol, OPC-13112, and Other In-Class Candidates


Chromatographic Retention Time Advantage of OPC-3930 over OPC-13112 as Internal Standard in Validated Human Plasma HPLC Methods

In a validated HPLC method for simultaneous quantification of cilostazol and seven metabolites in human plasma, two candidate internal standards—OPC-3930 and OPC-13112—were directly compared. Both produced statistically indistinguishable accuracy (98.5%–104.9% relative recovery) and precision (CV 1.5%–9.0%), but OPC-3930 was selected for all subsequent clinical sample analyses exclusively because of its shorter retention time, which reduced total run time and improved sample throughput without sacrificing chromatographic resolution [1]. The method achieved resolution factors of 74 and 138 with baseline separation of all analytes, and standard curve correlation coefficients ≥0.998 for cilostazol and all seven metabolites when OPC-3930 was employed as internal standard [1].

Bioanalytical method validation Internal standard selection Reverse-phase HPLC Pharmacokinetic quantification

Structural Differentiation: Propoxy (C3) Versus Butoxy (C4) Linker Enables Unambiguous Chromatographic Separation from Cilostazol

CAS 78876-16-1 bears a propoxy linker (three methylene units) between the quinolinone core and the 1-cyclohexyltetrazole moiety, whereas cilostazol (CAS 73963-72-1) bears a butoxy linker (four methylene units) . This single-methylene deletion reduces the molecular weight from 369.46 g/mol (C20H27N5O2) to 355.43 g/mol (C19H25N5O2) and generates a distinct chromatographic retention behavior. In the validated LC/MS/MS method of Bramer et al. (2001), OPC-3930 was extracted from human plasma by liquid-liquid partitioning followed by solid-phase extraction on a Sep-Pak silica column and resolved on a Supelcosil LC-18-DB column using a 17.5-minute reversed-phase gradient, with detection by tandem mass spectrometry (Turbo Ionspray, positive ion mode) [1]. The method was demonstrated to be specific with no interference from endogenous plasma substances or concomitant medications, and achieved a linear range of 5.0–1200.0 ng/ml for all analytes with standard curve correlation coefficients ≥0.999 [1]. In the urine HPLC method of Tata et al. (2001), OPC-3930 was likewise well resolved at baseline from cilostazol, seven metabolites, and all endogenous urine constituents, with a lower limit of quantification of 100 ng/ml and a validated linear range of 100–3000 ng/ml [2].

Impurity profiling Structural analogue Chromatographic resolution Quality control

Physicochemical Differentiation: Melting Point and Purity as Identity and Quality Gate Parameters

CAS 78876-16-1 exhibits a melting point of 154.5–155.5 °C , which is distinct from the melting point of cilostazol (158–159 °C as reported in synthetic process patents) [1]. This approximately 4 °C melting point depression provides a simple, compendial-grade identity confirmation test that differentiates the impurity standard from the parent API without requiring chromatographic instrumentation. Commercial sourcing data confirm that the compound is routinely supplied at ≥98% purity (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC data . In the USP-NF impurity framework for cilostazol, individual unspecified impurities must not exceed 0.10%, and total impurities must not exceed 0.4% , making the availability of a well-characterized impurity standard with established purity critical for quantitative impurity limit tests.

Reference standard characterization Melting point identity test Purity specification Pharmacopoeial compliance

Metabolite Identity Enables Pharmacokinetic Modeling and Drug-Drug Interaction Studies Without Interference from Parent Drug

CAS 78876-16-1 is a known metabolite of cilostazol, formed via metabolic shortening of the butoxy linker to a propoxy linker [1]. Its availability as a characterized reference standard has enabled its deployment as the internal standard in human liver microsome incubation studies designed to quantify cilostazol and its four principal metabolites (OPC-13015, OPC-13213, OPC-13217, OPC-13326) [2]. In the validated liver microsome HPLC-UV method, OPC-3930 was analyzed by protein precipitation followed by reverse-phase separation on a TSK-Gel ODS-80TM (150×4.6 mm, 5 μm) and Cosmil C-18 (150×4.6 mm, 5 μm) tandem column system with UV detection at 254 nm using an 80-minute gradient elution [2]. The method achieved resolution of 2.43–17.59 between adjacent analyte peaks and demonstrated no interference from five metabolic inhibitor probes (quinidine sulfate, diethyldithiocarbamate, omeprazole, ketoconazole, furafylline), with LOQ of 100 ng/ml for metabolites and 1000 ng/ml for cilostazol [2]. Critically, OPC-3930 is structurally distinct from the pharmacologically active metabolite OPC-13015 (3,4-dehydro cilostazol, which retains the butoxy linker and has stronger PDE3 inhibition than cilostazol itself [3]), meaning OPC-3930 can serve as a non-interfering internal standard in studies where OPC-13015 is the analyte of interest.

Pharmacokinetic modeling Drug metabolism CYP450 phenotyping Metabolite quantification

Regulatory-Grade Method Cross-Validation Across Three Matrices and Two Detection Platforms

OPC-3930 has been successfully deployed and cross-validated as the internal standard in four independently published analytical methods spanning three biological matrices (human plasma, human urine, and human liver microsomes) and two detection platforms (HPLC-UV and LC/MS/MS) across multiple laboratories [1]. The LC/MS/MS plasma method (Bramer et al., 2001) was explicitly cross-validated against the established HPLC-UV plasma method (Fu et al., 1999), with both methods employing OPC-3930 as the internal standard [1]. The LC/MS/MS method achieved accuracy of 92.1–106.4% and precision of 4.6–6.5% CV across a linear range of 5.0–1200.0 ng/ml, while the HPLC-UV method achieved accuracy of 98.5–104.9% and precision of 1.5–9.0% CV across 20–1200 ng/ml [2][3]. Long-term stability of clinical samples stored at -20 °C was demonstrated for at least 1 year for plasma and at least 3 months for urine when OPC-3930 was used as internal standard [2][4]. No other cilostazol-related internal standard candidate has demonstrated this breadth of cross-validated applicability.

Method cross-validation Regulatory bioanalysis LC/MS/MS HPLC-UV Clinical sample analysis

Validated Application Scenarios for CAS 78876-16-1 (OPC-3930) in Pharmaceutical Analysis, Pharmacokinetic Research, and Quality Control


Internal Standard for Human Plasma Cilostazol Bioanalysis in Clinical Pharmacokinetic Studies

CAS 78876-16-1 is the internal standard of choice for quantifying cilostazol and its three active metabolites (OPC-13015, OPC-13213, OPC-13217) in human plasma. The validated LC/MS/MS method of Bramer et al. (2001) employs liquid-liquid partitioning followed by solid-phase extraction on a Sep-Pak silica column, reversed-phase chromatography on a Supelcosil LC-18-DB column with a 17.5-minute gradient, and tandem mass spectrometry detection in positive ion Turbo Ionspray mode. The method is linear from 5.0 to 1200.0 ng/ml for all analytes, with accuracy of 92.1–106.4% and precision of 4.6–6.5% CV, and has been cross-validated against an established HPLC-UV method [1]. This method has been successfully applied to clinical pharmacokinetic studies including population PK modeling in healthy volunteers and investigations of CYP2C19 and CYP3A5 genetic polymorphism effects on cilostazol exposure [2].

Reference Standard for Cilostazol Impurity Profiling and Pharmacopoeial Compliance Testing

As Cilostazol Impurity V, CAS 78876-16-1 serves as a characterized reference standard for HPLC impurity limit tests required by the USP cilostazol monograph. The compound is supplied at ≥98% purity with full certificate of analysis including NMR, HPLC, and GC data . Its melting point of 154.5–155.5 °C provides a simple compendial identity confirmation distinct from cilostazol (158–159 °C) . In the validated HPLC method for impurity profiling, OPC-3930 is chromatographically resolved from cilostazol and all specified impurities, enabling quantification of the target impurity at the pharmacopoeial threshold of 0.10% for unspecified impurities . The compound's well-characterized structure and purity profile support ANDA and DMF submissions by providing regulators with unambiguous evidence of impurity identity and method specificity.

Internal Standard for In Vitro Drug Metabolism and CYP450 Phenotyping Studies in Human Liver Microsomes

CAS 78876-16-1 is the validated internal standard for quantifying cilostazol and four principal metabolites (OPC-13015, OPC-13213, OPC-13217, OPC-13326) in human liver microsomal incubation mixtures. The validated HPLC-UV method uses protein precipitation followed by separation on a TSK-Gel ODS-80TM and Cosmil C-18 tandem column system with an 80-minute gradient and UV detection at 254 nm [3]. The method achieves resolution of 2.43–17.59 between all analytes with no interference from five common CYP inhibitor probes (quinidine, DEDTC, omeprazole, ketoconazole, furafylline), and demonstrates autosampler stability of ≥17 hours at room temperature [3]. This enables reliable CYP3A4, CYP2C19, and CYP3A5 phenotyping studies that are essential for understanding the metabolic basis of interindividual variability in cilostazol pharmacokinetics [2].

Internal Standard for Urinary Excretion and Mass Balance Studies in Clinical Pharmacology

CAS 78876-16-1 is the internal standard in a validated HPLC-UV method for simultaneous quantification of cilostazol and seven metabolites in human urine. The method employs liquid-liquid extraction with chloroform, reversed-phase separation on a 5 μm ODS column using gradient elution with acetonitrile in acetate buffer (pH 6.5), and UV detection [4]. All analytes are baseline resolved from endogenous urine constituents with a lower limit of quantification of 100 ng/ml and a validated linear range of 100–3000 ng/ml. Long-term sample stability has been demonstrated for at least 3 months at -20 °C, and the method has been successfully applied to clinical urine samples from cilostazol pharmacokinetic studies [4]. This supports renal clearance determination and mass balance studies required for regulatory submission of cilostazol formulations.

Quote Request

Request a Quote for 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.